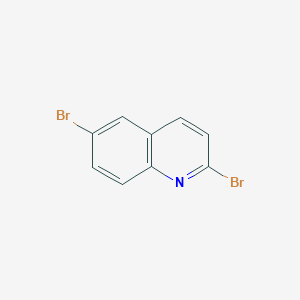

2,6-Dibromoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISLXVPFMYSILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604891 | |

| Record name | 2,6-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77514-31-9 | |

| Record name | 2,6-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dibromoquinoline and Its Derivatives

Direct Halogenation Strategies

Direct halogenation is a primary method for introducing bromine atoms onto the quinoline (B57606) scaffold. This can be accomplished by either direct bromination of a quinoline derivative or by using a more controlled, multi-step approach involving a hydrogenated precursor like tetrahydroquinoline.

Bromination of Quinoline Derivatives (e.g., using Bromine or NBS)

The direct bromination of quinoline itself can be achieved using elemental bromine (Br₂), often in the presence of a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is typically conducted in an inert organic solvent, like chloroform (B151607) or carbon tetrachloride, to manage the reaction's rate and selectivity. However, this method can be challenging as it often leads to a mixture of mono- and polybrominated products, which necessitates careful purification. Temperature control is a critical parameter to influence the regioselectivity of the substitution.

Alternatively, N-Bromosuccinimide (NBS) serves as a common and often more selective brominating agent for quinoline derivatives. vulcanchem.com For instance, the bromination of certain activated quinolines, such as hydroxyquinolines, with NBS can proceed efficiently. acgpubs.org The choice of solvent and reaction conditions is crucial in directing the position of bromination.

Regioselective Bromination of Tetrahydroquinolines as Precursors

A more robust and regioselective route to bromoquinolines involves the bromination of 1,2,3,4-tetrahydroquinoline (B108954) (THQ) followed by an aromatization step. nih.gov This two-step strategy provides better control over the position of the bromine substituents. The bromination of the THQ ring is an electrophilic substitution, and the subsequent dehydrogenation (aromatization) yields the stable quinoline core. rsc.org

Recent advancements have led to one-pot procedures where bromination and aromatization occur in a single cascade transformation. rsc.org N-Bromosuccinimide (NBS) has been effectively used as both the electrophilic brominating agent and the oxidant for the dehydrogenation step under mild, metal-free conditions. rsc.org This method demonstrates good functional group tolerance and can produce various bromoquinolines in moderate to high yields. rsc.orgresearchgate.net For example, treating 1,2,3,4-tetrahydroquinoline with NBS can yield 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348), which can then be aromatized. researchgate.net The synthesis of polybrominated methoxyquinolines has also been successfully achieved by first brominating methoxy-substituted tetrahydroquinolines and then aromatizing the products. nih.govgelisim.edu.tr

| Step | Reagents and Conditions | Typical Yield (%) | Reference |

| Bromination of THQ | Br₂ or NBS, Solvent (e.g., DMF, Benzene), Reflux | 60-80% | |

| Aromatization | DDQ, Benzene (B151609), Reflux (80°C, 36-44 h) | 70-85% | |

| One-Pot Bromination/ Aromatization | NBS (5.0 equiv.), DCM, Room Temp. | Moderate to High | rsc.org |

Cyclization and Condensation Approaches to Substituted Quinolines

Building the quinoline ring from acyclic precursors is a fundamental strategy that allows for the pre-placement of substituents. Classical named reactions can be adapted by using brominated starting materials to construct the desired 2,6-dibromoquinoline framework and its derivatives. rsc.orgrsc.orgresearchgate.net

Adaptation of Classical Quinoline Syntheses (e.g., Skraup, Friedländer, Doebner-von Miller, Combes)

The classical methods for quinoline synthesis, including the Skraup, Friedländer, Doebner-von Miller, and Combes reactions, are highly versatile and can be adapted to produce halogenated quinolines. rsc.orgrsc.orgeurekaselect.comsci-hub.se These reactions typically involve the condensation of anilines with carbonyl compounds. researchgate.netjptcp.com By starting with an appropriately substituted bromoaniline, one can direct the synthesis towards a bromoquinoline product.

Skraup Synthesis : This method involves reacting an aromatic amine with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. arsdcollege.ac.inuop.edu.pk Using a starting material such as 4-bromoaniline (B143363) would be a logical approach to introduce a bromine atom at the 6-position of the resulting quinoline. The Skraup reaction has been used to prepare 8-bromoquinoline (B100496) from 2-bromoaniline. guidechem.comwordpress.com

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netuop.edu.pk A notable application is the synthesis of 6-bromoquinoline (B19933) derivatives, which starts with the nitration of 3-bromobenzaldehyde, followed by reduction to 5-bromo-2-aminobenzaldehyde. acs.org This intermediate then undergoes a Friedländer condensation with an enolizable ketone to yield the target 6-bromoquinoline derivative. acs.org This approach has also been applied to generate various 3-haloquinolines. nih.gov

Doebner-von Miller Synthesis : This reaction is an acid-catalyzed condensation between anilines and α,β-unsaturated carbonyl compounds to form quinolines. rsc.orgsynarchive.com The use of a bromo-substituted aniline (B41778) can lead to the formation of bromoquinolines. sci-hub.se

Combes Synthesis : This acid-catalyzed reaction involves the condensation of an arylamine with a 1,3-dicarbonyl compound. rsc.orginnovareacademics.in The choice of a brominated arylamine would result in a bromo-substituted quinoline.

| Named Reaction | General Reactants | Relevance to Bromoquinolines | Reference(s) |

| Skraup | Aromatic amine + Glycerol + Oxidant | Synthesis from bromoanilines | guidechem.com, arsdcollege.ac.in, uop.edu.pk |

| Friedländer | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Synthesis of 6-bromo- and 3-bromoquinolines | acs.org, nih.gov, researchgate.net |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl | Synthesis from bromoanilines | sci-hub.se, synarchive.com, rsc.org |

| Combes | Arylamine + 1,3-Dicarbonyl compound | Synthesis from bromoanilines | innovareacademics.in, rsc.org |

Synthesis from Anilines and Acetoacetates (e.g., Limpach-Knorr approach)

The Limpach-Knorr synthesis provides a route to hydroxyquinolines (quinolinones) through the reaction of anilines with β-ketoesters. sci-hub.sejptcp.com The synthesis of a dibromoquinoline derivative has been reported using this approach. sci-hub.se The process begins with the condensation of p-bromoaniline with ethyl acetoacetate, followed by an acid-catalyzed cyclization to afford a bromo-hydroxyquinoline. sci-hub.se This intermediate can then be further functionalized. For example, the hydroxyl group can be methylated and a second bromine atom can be introduced at the C3 position using NBS, resulting in a dibromoquinoline. sci-hub.se

Functional Group Interconversions and Transformations

Functional group interconversion (FGI) is a crucial strategy in organic synthesis that involves converting one functional group into another. ic.ac.uksolubilityofthings.com This can be used to either prepare this compound from other quinoline derivatives or to use this compound as a versatile precursor for more complex molecules. rsc.org

One method to synthesize this compound via FGI involves the reaction of 6-bromo-1-methyl-1H-quinolin-2-one with phosphorus pentabromide, which converts the carbonyl group at the 2-position into a bromide.

Conversely, the bromine atoms on the this compound scaffold are excellent leaving groups for various cross-coupling and substitution reactions. This makes this compound a valuable building block in medicinal chemistry and materials science. rsc.org

Cross-Coupling Reactions : The bromine atoms, particularly at the C6 position, can undergo regioselective metal-catalyzed cross-coupling reactions such as the Sonogashira and Suzuki reactions. rsc.orgacs.org This allows for the introduction of alkyne or aryl groups, respectively, providing access to a wide library of multi-functionalized quinolines. eurekaselect.comrsc.org

Nucleophilic Substitution : The bromine at the 2-position is particularly susceptible to nucleophilic substitution. For instance, this compound can react with compounds like 4-mercaptophenol (B154117) to replace the C2-bromine with a thiophenoxy group. prepchem.com Similarly, treatment of 6,8-dibromoquinoline (B11842131) with sodium methoxide (B1231860) in the presence of a copper catalyst can lead to mono- or di-methoxylated products. tubitak.gov.tr

| Transformation Type | Starting Material | Reagents | Product Type | Reference(s) |

| Carbonyl to Bromide (FGI to form) | 6-Bromo-2-hydroxyquinoline derivative | Phosphorus pentabromide (PBr₅) | This compound | |

| Sonogashira Coupling (FGI from) | Polybromoquinoline | Terminal alkyne, Pd catalyst, Cu co-catalyst | Alkynyl-bromoquinoline | rsc.org, acs.org |

| Suzuki Coupling (FGI from) | Polybromoquinoline | Boronic acid, Pd catalyst | Aryl-bromoquinoline | rsc.org, eurekaselect.com |

| Nucleophilic Substitution (FGI from) | This compound | 4-Mercaptophenol | 6-Bromo-2-(thiophenoxy)quinoline | prepchem.com |

| Nucleophilic Substitution (FGI from) | 6,8-Dibromoquinoline | NaOMe, CuI | Methoxy-bromoquinoline | tubitak.gov.tr |

Conversion of Dibromoquinolines to Other Halogenated Quinoline Isomers

The transformation of dibromoquinolines into other halogenated isomers or analogs is a key strategy for creating diverse chemical structures. One effective method is the metal-halogen exchange reaction. tubitak.gov.trresearchgate.net This process typically involves treating a dibromoquinoline with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. This selectively replaces one of the bromine atoms with lithium, creating a highly reactive organolithium intermediate.

This intermediate can then be "quenched" with an electrophile. tubitak.gov.tr If a different halogen source, like iodine (I₂), is used as the electrophile, a bromo-iodo-quinoline derivative can be formed. researchgate.net This regioselective reaction, often proceeding at the more reactive C-4 and C-8 positions in compounds like 4,6,8-tribromoquinoline, allows for the precise introduction of different halogens onto the quinoline ring, thereby creating a mixed halogenated isomer. researchgate.net

Aromatization of Dihydroquinoline Precursors

A highly effective and regioselective method for synthesizing dibromoquinolines involves the bromination of a saturated precursor followed by aromatization. This two-step process offers greater control and higher yields compared to the direct bromination of quinoline.

The synthesis often starts with 1,2,3,4-tetrahydroquinoline, which is first brominated to install the bromine atoms at the desired positions, for instance, creating 6,8-dibromo-1,2,3,4-tetrahydroquinoline. researchgate.netyok.gov.tr The subsequent and crucial step is the aromatization of this dihydroquinoline intermediate. This is commonly achieved by dehydrogenation using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). tubitak.gov.trresearchgate.netresearchgate.net Refluxing the brominated tetrahydroquinoline with DDQ in a solvent such as benzene efficiently converts the saturated ring into an aromatic one, yielding the corresponding dibromoquinoline with reported yields as high as 77-85%. researchgate.net

Table 1: Aromatization of Brominated Tetrahydroquinolines with DDQ

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroquinoline | DDQ | Benzene, reflux | 6-Bromoquinoline | 83 | researchgate.net |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | DDQ | Benzene, reflux | 6,8-Dibromoquinoline | 77 | researchgate.net |

Introduction of Various Substituents (e.g., methoxide, cyano) via Substitution Reactions

The bromine atoms on the this compound scaffold are excellent leaving groups, enabling their replacement with a variety of functional groups through nucleophilic substitution reactions. This versatility makes it a valuable precursor for creating a library of polysubstituted quinolines. tubitak.gov.tr

The introduction of methoxide groups is a common transformation. While specific data on the 2,6-isomer is limited, studies on the analogous 6,8-dibromoquinoline demonstrate the feasibility of this reaction. Copper-catalyzed methoxylation, using reagents like sodium methoxide (NaOMe) in the presence of copper(I) iodide (CuI), effectively replaces the bromine atoms. tubitak.gov.trulakbim.gov.tr Depending on the reaction time, this can lead to mono-methoxylated or di-methoxylated products. tubitak.gov.trulakbim.gov.tr For instance, reacting 6,8-dibromo-1,2,3,4-tetrahydroquinoline with NaOMe and CuI can yield a mixture of monomethoxy and dimethoxy products, with longer reaction times favoring the formation of the dimethoxy derivative. tubitak.gov.trulakbim.gov.tr

Similarly, cyano groups can be introduced onto the quinoline ring system using copper(I) cyanide (CuCN) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. tubitak.gov.tr This classic Rosenmund-von Braun reaction, when applied to 6,8-dibromoquinoline, results in a mixture of mono- and di-cyano-substituted quinolines. tubitak.gov.trorganic-chemistry.org The products, such as 8-bromo-6-cyanoquinoline, 6-bromo-8-cyanoquinoline, and 6,8-dicyanoquinoline, can be separated by column chromatography. tubitak.gov.tr

Table 2: Substitution Reactions on 6,8-Dibromoquinoline

| Reagent | Catalyst/Conditions | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| NaOMe | CuI, DMF, 140°C, 20h | 8-Bromo-6-methoxy-THQ & 6-Bromo-8-methoxy-THQ | 50:50 ratio | tubitak.gov.tr |

| NaOMe | CuI, DMF, 140°C, 120h | 6-Bromo-8-methoxy-THQ & 6,8-Dimethoxy-THQ | 25:75 ratio | tubitak.gov.tr |

| CuCN | DMF, reflux | 8-Bromo-6-cyanoquinoline | 9 | tubitak.gov.tr |

| CuCN | DMF, reflux | 6-Bromo-8-cyanoquinoline | 43 | tubitak.gov.tr |

Reactivity and Mechanistic Studies of 2,6 Dibromoquinoline

Nucleophilic Substitution Reactions

The quinoline (B57606) ring, being electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions bearing halogen atoms. The reactivity of the bromine atoms in 2,6-dibromoquinoline can be influenced by various factors, including the presence of activating or deactivating groups on the quinoline core and the nature of the nucleophile.

The bromine atoms in this compound can be activated for nucleophilic substitution through the introduction of an electron-withdrawing group, such as a nitro group. For instance, nitration of this compound at the 5-position enhances the electrophilicity of the adjacent bromine atoms. This activation facilitates substitution reactions with various nucleophiles.

A study demonstrated that 2,6-dibromo-5-nitroquinoline readily reacts with nucleophiles like morpholine (B109124) or piperazine (B1678402) under microwave irradiation at elevated temperatures (90–120°C) to produce the corresponding morpholinyl- or piperazinyl-substituted quinolines in high yields (>85%). This highlights the role of the nitro group in activating the C-Br bonds towards nucleophilic attack.

Treatment of dibromoquinolines with amines, such as ammonia (B1221849) or aniline (B41778), in polar aprotic solvents like DMF or DMSO at temperatures ranging from 80–100°C can also lead to the replacement of bromine atoms with amine groups.

The primary mechanism for nucleophilic substitution in this compound is the SNAr (Substitution Nucleophilic Aromatic) pathway. This two-step mechanism involves:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a bromine atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-deficient nature of the quinoline ring helps to stabilize this anionic intermediate.

Departure of the leaving group: The bromine atom, being a good leaving group, is then eliminated, restoring the aromaticity of the quinoline ring and yielding the substituted product.

The presence of electron-withdrawing groups, as mentioned in the previous section, stabilizes the Meisenheimer complex, thereby lowering the activation energy of the reaction and increasing the reaction rate.

Another potential, though less common, mechanism in related systems involves a hetaryne intermediate, particularly in the presence of very strong bases like potassium amide in liquid ammonia. researchgate.net However, for most common nucleophilic substitution reactions of this compound, the SNAr mechanism is predominant.

Regioselectivity in nucleophilic substitution reactions of this compound can be influenced by both electronic and steric factors. The bromine at the 2-position (α-position) is generally more reactive towards nucleophilic attack than the bromine at the 6-position (β-position) due to the electronic influence of the ring nitrogen.

In a study involving the reaction of 6,8-dibromoquinoline (B11842131) with CuCN, a mixture of products was obtained, indicating that substitution can occur at different positions. tubitak.gov.tr While this is a different isomer, it illustrates the potential for competitive substitution. In the case of this compound, the difference in reactivity between the C2 and C6 positions allows for a degree of regioselectivity.

For example, in reactions with certain nucleophiles under controlled conditions, it is possible to achieve selective substitution at the more reactive C2 position while leaving the C6 bromine intact. This allows for sequential functionalization of the quinoline core.

Mechanisms of Substitution (e.g., S N Ar)

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of haloquinolines, including this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a widely used method for the arylation of this compound. nih.gov This reaction is versatile and tolerates a wide range of functional groups. For instance, coupling this compound with phenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ yields 2,6-diphenylquinoline.

| Dibromoquinoline Isomer | Coupling Partner | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2,6-Diphenylquinoline | Not specified | |

| 6,8-Dibromo-4-methoxy-2-phenylquinoline | 4-Fluorophenylvinylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | 6,8-Bis[2-(4-fluorophenyl)ethenyl]-4-methoxy-2-phenylquinoline | High | nih.gov |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ / K₂CO₃ | 4,6,8-Triarylquinoline-3-carbaldehydes | Not specified | nih.gov |

Achieving high regioselectivity in the Suzuki-Miyaura coupling of dibromoquinolines can be challenging compared to other dibromoheteroaromatics. nih.govsci-hub.se The relative reactivity of the bromine atoms is influenced by a combination of electronic and steric effects.

In general, for dihaloquinolines, the reactivity towards oxidative addition to the palladium(0) catalyst often follows the order C4 > C2 > other positions. However, the specific substitution pattern and the presence of other functional groups can significantly alter this trend. For this compound, the bromine at the 2-position is generally more reactive than the one at the 6-position in palladium-catalyzed cross-coupling reactions. This is attributed to the electronic effect of the adjacent nitrogen atom, which makes the C2-Br bond more susceptible to oxidative addition.

However, steric hindrance around the C2 position, created by the bromine itself and potentially by substituents on the coupling partner, can reduce this selectivity. Studies on other dibromoquinoline isomers, such as 5,7-dibromoquinoline (B1595614) and 3,4-dibromoquinoline, have shown that useful levels of regioselectivity can be achieved under optimized conditions. nih.govsci-hub.se For instance, in the coupling of 8-alkoxy-5,7-dibromoquinolines, good selectivity for coupling at the 5-position has been reported. nih.gov In the case of 2,4-dibromoquinoline, Suzuki couplings show regioselectivity for reaction at the C2 position. nih.gov

Suzuki-Miyaura Cross-Coupling

One-Pot Double Suzuki Couplings

One-pot double Suzuki couplings of dihaloquinolines represent a convergent approach to synthesizing highly substituted quinoline derivatives, which are significant in pharmaceutical chemistry. nih.govsci-hub.se However, achieving high regioselectivity in the Suzuki couplings of dibromoquinolines can be challenging compared to other dihaloheteroaromatics. nih.govsci-hub.se

In the case of this compound, the two bromine atoms exhibit different reactivities, which can be exploited for sequential or one-pot double Suzuki couplings. The C-2 position is generally more reactive towards nucleophilic substitution and cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom. However, steric hindrance at the C-2 position can influence the reaction's selectivity.

While specific studies focusing exclusively on one-pot double Suzuki couplings of this compound are not extensively detailed in the provided results, the principles derived from related dihaloquinolines suggest that a one-pot approach is feasible. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to control the sequential coupling at the C-2 and C-6 positions to synthesize unsymmetrical 2,6-diarylquinolines. nih.govresearchgate.net

A general procedure for a one-pot double Suzuki coupling on a dibromoquinoline involves reacting the dibromoquinoline with a slight excess of the first boronic acid in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium hydroxide (B78521) in a suitable solvent system like dioxane/water. After the initial coupling, the second boronic acid is added to the reaction mixture, which is then heated to complete the second coupling. nih.gov

Table 1: Illustrative Conditions for One-Pot Double Suzuki Couplings of Dibromoquinolines

| Parameter | Condition |

| Substrate | Dibromoquinoline |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Reagent 1 | Arylboronic Acid 1 |

| Reagent 2 | Arylboronic Acid 2 |

| Base | Potassium Hydroxide |

| Solvent | Dioxane/Water |

| Temperature | 90 °C |

Sonogashira Coupling

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of alkynyl-substituted quinolines. libretexts.orgwalisongo.ac.id In the context of this compound, this reaction allows for the introduction of acetylenic moieties at the C-2 and C-6 positions.

The reactivity of the two bromine atoms in this compound towards Sonogashira coupling is differentiated. The C-2 position is generally more susceptible to coupling due to the electronic influence of the quinoline nitrogen. sci-hub.se This inherent regioselectivity can be exploited for the stepwise synthesis of unsymmetrically substituted 2,6-dialkynylquinolines. For instance, in 2,4-dibromoquinoline, Sonogashira coupling occurs selectively at the C-2 position. nih.govsci-hub.se

One-pot double Sonogashira couplings have been successfully applied to other dihaloquinolines, such as 4,6-dihaloquinolines, yielding the corresponding dialkynyl derivatives in good yields. nih.govsci-hub.se It is plausible that similar conditions could be adapted for this compound. The typical Sonogashira reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgsci-hub.se

Factors influencing the outcome of the Sonogashira coupling include the choice of catalyst, solvent, and base. For example, Pd/C has been used as a catalyst for the double Sonogashira coupling of 2,4-diiodoquinoline (B1252436) with terminal alkynes in water, providing a practical route to 2,4-dialkynylquinolines. researchgate.net The reactivity trend for halogens in Sonogashira coupling generally follows I > Br > Cl, which is related to the carbon-halogen bond strength. nih.govresearchgate.net

Table 2: General Conditions for Sonogashira Coupling of Dihaloquinolines

| Parameter | Condition |

| Substrate | Dihaloquinoline (e.g., this compound) |

| Reagent | Terminal Alkyne |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Co-catalyst | Copper(I) salt (e.g., CuI) |

| Base | Amine (e.g., Triethylamine, Diisopropylamine) |

| Solvent | Organic solvent (e.g., THF, DMF) or water |

| Temperature | Room temperature to reflux |

Stille Coupling

The Stille coupling, which involves the palladium-catalyzed reaction of an organostannane with an organic halide, provides another avenue for the functionalization of this compound. organic-chemistry.org This reaction is known for its versatility and tolerance of a wide range of functional groups. organic-chemistry.org

Similar to other cross-coupling reactions, the regioselectivity of the Stille coupling on this compound is influenced by the differential reactivity of the C-2 and C-6 positions. The C-2 bromide is expected to be more reactive. This has been observed in related systems like 2,4-dibromoquinoline, where Stille coupling shows a preference for the C-2 position. nih.gov

A two-pot double coupling strategy has been reported for a dibromoquinoline derivative where an initial nucleophilic aromatic substitution (SNAr) with an amine at C-2 is followed by a Stille coupling at the remaining bromide. nih.govsci-hub.se This stepwise approach allows for the synthesis of disubstituted quinolines that might be difficult to obtain through a one-pot reaction.

The synthesis of a tridentate pincer ligand has been achieved through a Stille coupling of 2,8-dibromoquinoline (B1372101) with 2-(tributylstannyl)pyridine (B98309), followed by a palladium-catalyzed cross-coupling with HPPh₂. frontiersin.org This demonstrates the utility of Stille coupling in constructing complex molecular architectures based on the quinoline scaffold.

Table 3: Typical Components for Stille Coupling Reactions

| Component | Example |

| Substrate | This compound |

| Reagent | Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |

| Ligand | Phosphine (B1218219) ligand (e.g., PPh₃) |

| Solvent | Anhydrous, non-polar solvent (e.g., Toluene, Dioxane) |

| Additives | LiCl (can enhance reaction rates) |

Other Metal-Catalyzed Couplings (e.g., Buchwald-Hartwig Aminations)

Beyond the more common Suzuki, Sonogashira, and Stille couplings, this compound can participate in other important metal-catalyzed transformations, notably the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. nih.gov

The Buchwald-Hartwig amination of this compound allows for the introduction of primary or secondary amine functionalities at the C-2 and C-6 positions, leading to the synthesis of aminoquinolines. These products are valuable in medicinal chemistry. researchgate.net Similar to other cross-coupling reactions, the C-2 position is generally more reactive. One-pot double Buchwald-Hartwig aminations have been reported for other dihaloquinolines, such as 4,6-dihaloquinolines, sometimes in combination with a Suzuki coupling. nih.govsci-hub.se

The Heck reaction, another palladium-catalyzed process, couples the aryl halide with an alkene. rsc.org Studies on other dibromoquinolines, like 3,6-dibromoquinoline, have shown that the less sterically hindered bromine atom undergoes faster oxidative addition in Mizoroki-Heck reactions. For this compound, this would suggest a preference for reaction at the C-6 position, although the electronic effects favoring C-2 reactivity would also play a role.

Cyanation reactions, which introduce a nitrile group, can also be performed on this compound. These are typically catalyzed by palladium or copper complexes.

Table 4: Examples of Other Metal-Catalyzed Couplings on Dihaloquinolines

| Reaction | Catalyst System | Reagents | Product Type |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Primary or Secondary Amine, Base (e.g., NaOtBu) | Aminoquinoline |

| Heck Reaction | Pd(OAc)₂ / Phosphine Ligand | Alkene, Base (e.g., NEt₃) | Alkenylquinoline |

| Cyanation | Pd(PPh₃)₄ or CuCN | Cyanide source (e.g., KCN, Zn(CN)₂) | Cyanoquinoline |

Ligand Effects in Catalytic Cycles

The choice of ligand is crucial in palladium-catalyzed cross-coupling reactions involving this compound, as it significantly influences the catalyst's activity, stability, and selectivity. nih.govgessnergroup.comsigmaaldrich.com Phosphine ligands are the most common class used in these transformations. gessnergroup.comsigmaaldrich.comrsc.org

The steric and electronic properties of the phosphine ligand can be fine-tuned to optimize the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. nih.gov For instance, bulky, electron-rich phosphines can promote the oxidative addition of the aryl bromide to the palladium(0) center and accelerate the reductive elimination step, leading to higher reaction rates and yields. gessnergroup.comsigmaaldrich.com

In the context of Suzuki couplings of dibromoquinolines, the ligand can affect the regioselectivity of the reaction. While achieving high regioselectivity can be difficult, the appropriate ligand can help differentiate between the C-2 and C-6 positions. nih.govsci-hub.se For example, in the Suzuki-Miyaura coupling of 2-aryl-4-chloro-3-iodoquinolines, the use of tricyclohexylphosphine (B42057) as a ligand was found to be effective. nih.gov

Biaryl phosphine ligands have proven to be particularly effective in palladium-catalyzed aminations (Buchwald-Hartwig). nih.gov These ligands can stabilize the palladium catalyst and facilitate the C-N bond-forming reductive elimination. nih.gov The development of ylide-substituted phosphines (YPhos) has introduced a class of highly electron-donating ligands that can activate less reactive aryl chlorides, suggesting their potential for enhancing the reactivity of brominated quinolines as well. gessnergroup.comsigmaaldrich.com

Table 5: Common Phosphine Ligands and Their General Effects

| Ligand Type | Example | General Effect |

| Arylphosphines | Triphenylphosphine (PPh₃) | Cost-effective, suitable for reactive halides (iodides, bromides). sigmaaldrich.com |

| Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky and electron-rich, good for less reactive halides and promoting reductive elimination. sigmaaldrich.com |

| Biaryl Phosphines | Xantphos, Buchwald-type ligands | Provide stability and activity, especially in Buchwald-Hartwig aminations. nih.gov |

| Ylide-Substituted Phosphines (YPhos) | - | Highly electron-donating, can activate less reactive substrates. gessnergroup.comsigmaaldrich.com |

Redox Chemistry

Oxidation and Reduction of the Quinoline Ring System

The quinoline ring system, being an aromatic heterocycle, can undergo both oxidation and reduction reactions, although these are less common than the cross-coupling reactions at the halogenated positions.

Oxidation:

The quinoline ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents can lead to the cleavage of the benzene (B151609) or pyridine (B92270) ring. For instance, oxidation of quinoline with potassium permanganate (B83412) can yield quinolinic acid (pyridine-2,3-dicarboxylic acid).

In the context of substituted quinolines, the substituents can influence the outcome of the oxidation. For example, the synthesis of 6,7-dibromoquinoline-5,8-dione (B3062177) involves the oxidation of a hydroquinone (B1673460) precursor. semanticscholar.orgajouronline.com This transformation highlights that the quinoline ring can be modified to a quinone structure, which is an oxidized form. The synthesis of 2-aryl-6,8-dibromo-4-methoxyquinolines can be achieved through the oxidative aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones using iodine in methanol. mdpi.com

Reduction:

The quinoline ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the quinoline system. Depending on the catalyst and reaction conditions, either the pyridine ring or both rings can be reduced. For example, hydrogenation over a platinum catalyst in acidic solution typically reduces the pyridine ring to give 1,2,3,4-tetrahydroquinoline (B108954).

In the case of this compound, the bromine atoms can also be removed by reduction. Catalytic hydrogenation with a palladium catalyst in the presence of a base can lead to hydrodehalogenation, replacing the bromine atoms with hydrogen.

A one-pot tandem Mizoroki-Heck olefination/direct arylation/hydrogenation sequence has been reported for a dibromoquinoline derivative, where the final step involves the hydrogenation of a newly formed double bond. rsc.org This indicates that the quinoline core is stable under these specific hydrogenation conditions.

Electrochemical studies can also provide insight into the redox behavior of haloquinolines. The reduction potentials of these compounds can be measured, and in some cases, electrocatalytic processes can be driven by the redox chemistry of the quinoline system. For example, a redox-active NNP-type pincer ligand derived from 2,8-dibromoquinoline was used in electrocatalytic CO₂ reduction, where the ligand itself participates in the redox process. frontiersin.org

Advanced Applications in Organic Synthesis

Building Blocks for Complex Heterocyclic Architectures

The presence of two reactive bromine sites on the 2,6-dibromoquinoline scaffold makes it an ideal precursor for creating more intricate heterocyclic structures. Through transition-metal-catalyzed cross-coupling reactions, the bromine atoms can be substituted with a wide array of functional groups, leading to the synthesis of polysubstituted quinolines and the assembly of larger, multicyclic systems.

Synthesis of Polysubstituted Quinoline (B57606) Derivatives

Transition-metal-catalyzed cross-coupling reactions are paramount in leveraging this compound for the synthesis of diverse polysubstituted quinoline derivatives. The differential reactivity of the C2 and C6 positions can be exploited to introduce various substituents, although achieving high selectivity can require carefully optimized conditions due to steric hindrance.

Key methods for derivatization include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. For instance, the coupling of this compound with arylboronic acids, such as phenylboronic acid, in the presence of a catalyst like Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) and a base, yields aryl-substituted quinolines like 2,6-diphenylquinoline. Research on related isomers, such as 2-aryl-6,8-dibromo-4-methoxyquinolines, further demonstrates the utility of Suzuki couplings in creating polysubstituted systems with potential photophysical properties. mdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, introducing amine functionalities onto the quinoline core. Using palladium catalysts like Pd₂(dba)₃ with ligands such as Xantphos, this compound can be reacted with primary or secondary amines to produce aminated derivatives.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinoline ring facilitates SNAr reactions. The reactivity of the bromine atoms can be enhanced by introducing an activating group, such as a nitro group at the 5-position. The resulting 2,6-dibromo-5-nitroquinoline readily reacts with nucleophiles like morpholine (B109124) or piperazine (B1678402) to yield disubstituted products in high yields. Direct substitution on this compound with amines is also achievable under thermal conditions in polar aprotic solvents.

| Reaction Type | Reagents & Catalyst | Product Type | Example Product |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted quinolines | 2,6-Diphenylquinoline |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd₂(dba)₃, Xantphos | Aminated quinolines | 2,6-Diaminoquinoline derivatives |

| Nucleophilic Aromatic Substitution | Piperazine, K₂CO₃, DMF | Disubstituted quinolines | 2,6-Piperazinylquinoline |

This table summarizes common cross-coupling and substitution reactions performed on this compound to generate polysubstituted derivatives.

Preparation of Multicyclic Systems

Beyond simple substitution, this compound is a key starting material for constructing elaborate multicyclic and polycyclic heterocyclic systems. These larger architectures are of significant interest in materials science and medicinal chemistry. One-pot reaction sequences that combine multiple distinct catalytic cycles are particularly efficient for building molecular complexity.

For example, a palladium-catalyzed, one-pot reaction sequence has been developed to synthesize complex benzofuroquinoline structures from dibromoquinolines. This process involves a tandem sequence of a Heck olefination, a C-H activation, and a final hydrogenation step, all facilitated by the same palladium pre-catalyst. This approach avoids the need for problematic additives like phosphine (B1218219) ligands and strong inorganic bases, representing a greener synthetic route to complex heterocyclic frameworks.

Ligand Design in Coordination Chemistry

The quinoline nucleus is a privileged scaffold in ligand design due to its rigid structure and the coordinating ability of the ring nitrogen. This compound provides a template for creating multidentate ligands where additional donor atoms can be precisely installed at the 2- and 6-positions, enabling strong chelation with various metal ions. While many examples in the literature utilize the related 2,8-dibromoquinoline (B1372101) isomer for synthesizing pincer-type ligands, the synthetic principles are directly applicable to the 2,6-isomer for creating ligands with different geometries and electronic properties.

Synthesis of N-Donor Ligands from Dibromoquinolines

The synthesis of complex ligands from dibromoquinolines often involves a stepwise functionalization of the bromine positions using palladium-catalyzed cross-coupling reactions. A common strategy involves:

First Coupling Reaction: A selective coupling, such as a Stille or Suzuki reaction, is performed at one of the bromo positions (e.g., C2) to introduce the first donor group. For instance, Stille coupling of 2,8-dibromoquinoline with 2-(tributylstannyl)pyridine (B98309) yields 8-bromo-2-(pyridin-2′-yl)quinoline. nih.govfrontiersin.org

Second Coupling Reaction: The remaining bromine atom is then substituted to introduce a second donor atom. A palladium-catalyzed cross-coupling with a reagent like diphenylphosphine (B32561) (HPPh₂) can install a phosphine group, completing the synthesis of a tridentate NNP-pincer ligand. nih.govfrontiersin.org

This modular approach allows for the creation of a diverse family of ligands, including those with NNN, NNP, or NNS donor sets, by varying the coupling partners. researchgate.net These ligands can be designed to enforce specific coordination geometries upon binding to a metal center.

Chelation with Transition Metal Ions

Ligands derived from dibromoquinolines are highly effective at chelating with a variety of transition metal ions, including those from both the first row (e.g., Fe, Co, Ni, Cu) and later transition series (e.g., Pd, Pt). nih.govresearchgate.net The resulting metal complexes exhibit diverse coordination geometries and are investigated for applications in catalysis and materials science.

For example, an NNP-pincer ligand synthesized from 2,8-dibromoquinoline was used to form complexes with several first-row transition metals. nih.govfrontiersin.org Characterization revealed that these metals preferentially form bis-chelated [ML₂]²⁺ complexes, where two tridentate ligands coordinate to the metal center to create an octahedral geometry. nih.govacs.org The specific geometry and electronic structure of the resulting complex are dictated by the interplay between the metal's preferred coordination number and the steric and electronic properties of the ligand. frontiersin.org Such complexes are actively studied for their potential in electrocatalytic applications, such as the reduction of carbon dioxide. nih.govfrontiersin.org

| Ligand Type | Metal Ion | Coordination Environment | Potential Application |

| NNP Pincer | Fe(II), Co(II), Ni(II) | Octahedral, bis-chelated [ML₂]²⁺ nih.gov | Electrocatalysis (CO₂ Reduction) nih.govfrontiersin.org |

| NNC Pincer | Pd(II) | Distorted Square Planar researchgate.net | Photophysics, Catalysis |

| ONO Pincer | Ti(IV), Zr(IV), Hf(IV) | Amide/Amine Complexes researchgate.net | Olefin Polymerization |

This table presents examples of transition metal complexes formed from ligands derived from dibromoquinoline isomers, highlighting the resulting coordination geometries and their fields of application.

Precursors for Advanced Materials

The ability to extensively functionalize the this compound core makes it a valuable precursor for advanced materials with tailored electronic and photophysical properties. Its derivatives are utilized in the development of organic semiconductors, light-emitting diodes (LEDs), and specialized fluorophores.

By introducing electron-donating and electron-accepting groups at specific positions on the quinoline scaffold, donor-acceptor (D-A) or donor-π-acceptor (D-π-A) type molecules can be constructed. For example, Sonogashira coupling reactions on a dibromoquinoline core with triarylamine acetylene (B1199291) derivatives have been used to create D-A-D based quinolines. rsc.org These materials exhibit interesting electronic properties, such as write-once-read-many (WORM) memory behavior, making them candidates for next-generation data storage devices. rsc.org Similarly, the synthesis of polysubstituted quinolines where a quinoline acceptor is linked through a π-conjugated spacer to donor groups can generate novel fluorophores with potential applications in organic photonics and electronics. mdpi.com The development of copolymers incorporating quinoline units has also been explored for use as active materials in blue-light emitting electronic devices. escholarship.org

Molecular Organic Materials

This compound is a significant building block for the creation of molecular organic materials with applications in electronics and photonics. The electron-deficient nature of the quinoline ring system allows it to function as an effective electron-acceptor unit in materials designed for organic electronics. acs.orgnih.gov This property is crucial for developing organic semiconductors, which are essential components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells. researchgate.net

The direct polymerization of monomers like 2,6-dihaloquinolines leads to the formation of poly(quinoline-2,6-diyl), a polymer with a highly extended π-conjugated system. acs.orgoup.com This conjugation is more effective than in other isomeric poly(quinolinediyl)s due to the linear structure enforced by the 2,6-linkage, which minimizes steric hindrance. acs.org The resulting polymer, P(2,6-Q), exhibits strong electron-accepting properties and reversible n-type doping, which is a less common but highly sought-after characteristic in organic semiconductor materials. acs.org These features are indicative of a material with enhanced electron transport capabilities, making it a promising candidate for use in the electron-transport or emissive layers of OLEDs. researchgate.nettandfonline.com

Research into copolymers incorporating the quinoline scaffold has further broadened its application. By combining electron-donating units, such as carbazole (B46965) or fluorene, with the electron-accepting quinoline moiety derived from precursors like this compound, donor-acceptor type polymers are created. researchgate.netscielo.br These materials often exhibit intramolecular charge transfer (ICT) and have tunable optical and electronic properties, making them suitable for a range of optoelectronic applications. nih.gov

Table 1: Electrochemical and Optical Properties of Poly(quinoline-2,6-diyl) (P(2,6-Q))

| Property | Value | Significance |

|---|---|---|

| Electrochemical Doping | Reversible n-type | Enables use in n-channel transistors and as an electron transport material. acs.org |

| Doping Potential | ca. -2.1 V vs Ag/Ag+ | Indicates strong electron-accepting (n-dopable) character. acs.org |

| Color Change (Doping) | Yellow (undoped) to Dark Blue (doped) | Provides visual confirmation of the electronic state, useful in electrochromic devices. acs.org |

| Electron Affinity | 3.3 eV | Quantifies the polymer's ability to accept electrons, crucial for device engineering. acs.org |

| π-Conjugation | Highly extended | Leads to high charge carrier mobility and desirable optical properties. acs.orgoup.com |

Building Blocks for Polyquinolines and Quinoline-Based Copolymers

The bifunctional nature of this compound, with its two reactive bromine sites, makes it an ideal monomer for the synthesis of polyquinolines and quinoline-based copolymers. mdpi.com These bromine atoms serve as handles for various transition-metal-catalyzed cross-coupling reactions, allowing for the systematic construction of polymer chains.

Dehalogenation polycondensation using zerovalent nickel complexes is a primary method for synthesizing poly(quinoline-2,6-diyl) from 2,6-dihaloquinoline precursors. acs.orgoup.com This method effectively creates carbon-carbon bonds between the quinoline units, resulting in a linear, π-conjugated polymer backbone. acs.org Another powerful and widely used technique is the Suzuki-Miyaura cross-coupling reaction. scite.aiescholarship.org This palladium-catalyzed reaction allows for the copolymerization of this compound with various aryl diboronic acids or their esters, enabling the incorporation of different aromatic units into the polymer chain. nih.govescholarship.org This versatility allows for fine-tuning of the final polymer's properties, such as solubility, thermal stability, and its highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. scielo.br

The resulting polyquinolines are often rigid-rod polymers that possess a combination of desirable characteristics, including high thermal stability, mechanical robustness, and tunable electronic properties. scite.ai Copolymers that integrate quinoline units with other functional moieties, like fluorene, have been developed as promising materials for blue light-emitting diodes, combining the high quantum efficiency of polyfluorenes with the excellent electron affinity of polyquinolines. scielo.brescholarship.org The ability to create well-defined block copolymers also opens up possibilities for their use in creating ordered nanostructures for advanced electronic devices. mdpi.com

Table 2: Polymerization Reactions Utilizing Dihaloquinoline Monomers

| Reaction Type | Catalyst/Reagents | Monomer Example | Polymer Product | Reference |

|---|---|---|---|---|

| Dehalogenation Polycondensation | Ni(0) complexes (e.g., from NiCl₂(bpy)) | 2,6-Dichloroquinoline | Poly(quinoline-2,6-diyl) | acs.orgoup.com |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base | This compound + Aryldiboronic acid | Quinoline-based copolymer | scite.aiescholarship.org |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst | 3,6-Diethynylquinoline + Diiodoarene | Poly(aryleneethynylene) with quinoline units | scite.aiescholarship.org |

| Friedländer Synthesis | Acid or Base catalyst | Bis(o-aminoketone) + Bisacetyl compound | Polyquinoline | scite.aiescholarship.org |

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic properties of quinoline (B57606) derivatives. vulcanchem.comnih.govresearchgate.netacs.orgresearchgate.net These computational approaches enable the prediction of optimized molecular geometries, electronic structures, and spectroscopic characteristics. nih.gov

The electronic structure of 2,6-dibromoquinoline is defined by its quinoline core, a π-conjugated heterocyclic aromatic system. The introduction of two bromine atoms, one on the pyridine (B92270) ring (position 2) and one on the benzene (B151609) ring (position 6), significantly influences the electron distribution and reactivity of the molecule.

DFT calculations, such as those at the B3LYP/6-31G* level of theory, can be used to model the molecule's properties. ufv.br These calculations help in understanding the electrostatic potential, revealing areas of high and low electron density which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. vulcanchem.com For instance, in related dihaloquinoline systems, DFT has been used to calculate the HOMO-LUMO gap, which provides an indication of the molecule's kinetic stability. vulcanchem.com The bromine atoms act as electron-withdrawing groups, modulating the electronic properties of the entire ring system. Theoretical studies on related compounds have successfully analyzed optical and structural properties, showing a strong correlation between the electrochemical and spectroscopic behavior and the nature of substituents on the quinoline ring. researchgate.net

Table 1: Computed Properties of this compound

Data sourced from PubChem (CID 20305154). nih.gov

Computational methods are increasingly vital for identifying unknown compounds from their mass spectra, a process where known compounds like this compound serve as important reference points. biorxiv.org In untargeted metabolomics, for example, over 90% of chemical signatures from liquid chromatography-mass spectrometry (LC-MS) can remain uncharacterized. biorxiv.org

Computational approaches help bridge this gap by predicting chemical structures from spectral data. biorxiv.org In this context, the mass spectrum of this compound is valuable for the structural elucidation of related, unknown molecules. For instance, in the analysis of 6-bromoquinolin-2(1H)-one, the mass spectrum of this compound is used as a "neighbor spectrum". biorxiv.orgbiorxiv.org Because these compounds share a very similar carbon skeleton, they also produce similar fragments in mass spectrometry. biorxiv.org This spectral similarity helps to locate the unknown compound within a "chemical space," thereby assisting annotation algorithms in making a correct identification. biorxiv.orgbiorxiv.org

Electronic Structure Analysis

Mechanistic Insights from Computational Modeling

Computational modeling offers deep insights into the reaction mechanisms involving this compound, explaining its reactivity and regioselectivity in various chemical transformations. These models can predict reaction pathways, transition state energies, and the influence of molecular structure on reaction outcomes.

A key area where this is applied is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net Experimental observations show that the bromine atoms at the 2- and 6-positions exhibit different reactivities. The bromine at the 2-position creates significant steric hindrance, which can reduce the selectivity and efficiency of Suzuki-Miyaura couplings compared to isomers like 6,8-dibromoquinoline (B11842131). Computational modeling can quantify these steric effects and calculate the energy barriers for the oxidative addition of palladium to the C-Br bonds at each position. Such calculations help rationalize why optimized reaction conditions are often required to achieve high yields for disubstituted products from this compound. Furthermore, DFT calculations can be employed to study the intermediates and transition states in these catalytic cycles, providing a detailed, step-by-step understanding of the reaction mechanism. researcher.lifesoton.ac.uk

In Silico Annotation Algorithms for Structure Elucidation

In silico annotation algorithms are computational tools essential for identifying unknown molecules in complex samples, a significant challenge in fields like metabolomics. ufv.brnih.gov These algorithms often follow a two-step process: first, they generate a list of candidate structures from databases based on the precursor ion's mass and chemical formula, and second, they rank these candidates by comparing their predicted fragmentation spectra with the experimental spectrum. biorxiv.orgbiorxiv.orgnih.gov

Advanced algorithms, such as DeepMASS, utilize a novel approach based on analyzing the semantic similarity of mass spectral language to predict structurally related compounds for an unknown. biorxiv.orgbiorxiv.org The spectrum of this compound has been explicitly used in such algorithms as a reference point. biorxiv.org When an unknown compound is analyzed, its mass spectrum is compared to a library of known spectra. If the unknown's spectrum is similar to that of this compound, it suggests the unknown is structurally related. These "neighbor structures" are crucial for positioning the unknown compound in a computationally derived chemical space, which significantly aids in ranking the correct candidate structure. biorxiv.orgbiorxiv.org This methodology is particularly powerful because it does not solely rely on direct library matches, which are often limited, but instead uses structural relationships to elucidate the identity of novel compounds. biorxiv.org

Mentioned Compounds

Table 2: List of Compounds Mentioned in the Article

Research in Biological and Medicinal Chemistry

Antiproliferative and Anticancer Activities

Derivatives of 2,6-dibromoquinoline have shown notable potential as anticancer agents. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines, induce programmed cell death, and interfere with essential enzymes involved in cancer progression.

Evaluation Against Cancer Cell Lines (e.g., C6, HeLa, HT29)

The antiproliferative effects of this compound derivatives have been tested against several cancer cell lines, including rat brain tumor (C6), human cervix carcinoma (HeLa), and human colorectal adenocarcinoma (HT29) cells. core.ac.uknih.gov

One study investigated a series of 6,8-disubstituted quinolines. core.ac.uk While 6,8-dibromoquinoline (B11842131) itself showed inhibitory effects against the HT29 cell line, its tetrahydro-derivative, 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348), demonstrated significant antiproliferative activity against all three cell lines (C6, HeLa, and HT29). core.ac.ukdergipark.org.tr Another study reported that novel brominated methoxyquinolines and a nitrated bromoquinoline derivative exhibited significant inhibitory effects against these cell lines. nih.govnih.gov Specifically, 6,8-dibromo-5-nitroquinoline displayed noteworthy inhibitory activity against C6, HT29, and HeLa cancer cell lines. nih.gov

In a separate investigation, the antiproliferative activities of several 6,8-disubstituted quinoline (B57606) derivatives were assessed. tubitak.gov.tr Among them, 6,8-dibromo-1,2,3,4-tetrahydroquinoline and 6,8-dimethoxyquinoline (B1356820) were found to have significant anticancer activities against HeLa, HT29, and C6 tumor cell lines. tubitak.gov.tr The former was particularly potent against HeLa cells. tubitak.gov.tr

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| 6,8-dibromoquinoline | HT29 | Inhibited proliferation | core.ac.uk |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | C6, HeLa, HT29 | Significant antiproliferative effect | core.ac.ukdergipark.org.tr |

| 6,8-dibromo-5-nitroquinoline | C6, HT29, HeLa | Remarkable inhibitory activity | nih.gov |

| 6,8-dimethoxyquinoline | HeLa, HT29, C6 | Significant anticancer activity | tubitak.gov.tr |

Induction of Apoptosis

A key mechanism through which some quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov For instance, studies have shown that certain derivatives can cause DNA fragmentation, a hallmark of apoptosis. core.ac.ukdergipark.org.tr

Specifically, 6,8-dibromo-1,2,3,4-tetrahydroquinoline was found to cause DNA fragmentation. core.ac.ukdergipark.org.tr In another study, the ability of novel quinoline derivatives to induce apoptosis was confirmed through DNA laddering assays. nih.govnih.gov This indicates that these compounds can trigger the cell's internal machinery to self-destruct, a desirable characteristic for an anticancer agent.

Inhibition of Key Enzymes (e.g., Topoisomerase I, Carbonic Anhydrase)

The anticancer activity of quinoline derivatives is also linked to their ability to inhibit key enzymes that are crucial for cancer cell survival and proliferation.

Topoisomerase I: This enzyme is essential for DNA replication and repair, and its inhibition can lead to cancer cell death. nih.gov Research has shown that some brominated quinoline derivatives can inhibit human topoisomerase I. nih.govnih.gov For example, 6,8-dibromo-1,2,3,4-tetrahydroquinoline has been identified as an inhibitor of the Topoisomerase I enzyme. core.ac.ukdergipark.org.tr

Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and some isoforms, like CA IX, are associated with tumors. nih.gov While direct inhibition of carbonic anhydrase by this compound is not extensively documented in the provided results, related quinoline derivatives have been investigated as inhibitors of human carbonic anhydrase isoenzymes (hCA I and II). nih.gov For instance, 6-piperazinyl and 6-morpholinyl quinolines, synthesized from 6-bromo-5-nitroquinoline, showed significant inhibitory activity against these enzymes. nih.gov

Structure-Activity Relationships (SAR) in Quinoline Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent drugs. neuroquantology.com For quinoline derivatives, SAR studies have revealed that the type and position of substituents on the quinoline ring significantly impact their anticancer properties. core.ac.ukdergipark.org.tr

The exchange of functional groups at the C-6 and C-8 positions of the quinoline skeleton has been shown to result in different anticancer activities. core.ac.ukdergipark.org.tr For example, the introduction of bromine and nitro groups on the quinoline scaffold can enhance anticancer potency. nih.gov While 6,8-dibromoquinoline showed no inhibitory activity in one study, its nitrated derivative, 6,8-dibromo-5-nitroquinoline, displayed significant antiproliferative effects. nih.gov This highlights the importance of specific substitutions in modulating the biological activity of the quinoline core.

Antifungal and Antivirulence Properties

In addition to their anticancer potential, dibromoquinoline compounds have demonstrated significant antifungal and antivirulence activities, addressing the urgent need for new drugs to combat invasive fungal infections. nih.govacs.orgnih.gov

Broad-Spectrum Antifungal Activity (e.g., against Candida, Cryptococcus, Aspergillus)

A novel dibromoquinoline compound, identified as 4b in one study, has shown broad-spectrum antifungal activity against clinically important fungal species. nih.govacs.orgnih.gov This includes species of Candida, Cryptococcus, and Aspergillus, which are responsible for the majority of invasive fungal infections. nih.govacs.orgnih.gov

The compound was found to inhibit the growth of various Candida species, including C. albicans, C. glabrata, C. tropicalis, C. parapsilosis, and C. krusei, at concentrations as low as 0.5 to 1 μg/mL. nih.gov Notably, it maintained its potency against fluconazole-resistant strains of C. albicans. nih.gov The compound also demonstrated potent activity against pathogenic yeasts like Cryptococcus neoformans and C. gattii, and molds such as Aspergillus fumigatus. purdue.edu

Table 2: Antifungal Activity of a Novel Dibromoquinoline Compound (4b)

| Fungal Species | Activity | Reference |

|---|---|---|

| Candida spp. (including C. albicans) | Growth inhibition at 0.5-1 μg/mL | nih.gov |

| Cryptococcus spp. | Growth inhibition | nih.govacs.orgnih.gov |

| Aspergillus spp. | Growth inhibition | nih.govacs.orgnih.gov |

| Fluconazole-resistant C. albicans | Potent activity maintained | nih.gov |

| Cryptococcus neoformans and C. gattii | Potent activity | purdue.edu |

| Aspergillus fumigatus | Potent activity | purdue.edu |

Furthermore, this dibromoquinoline compound was found to interfere with key virulence factors of C. albicans at subinhibitory concentrations. nih.govacs.orgnih.gov It inhibited the formation of hyphae and biofilms, which are crucial for the pathogenesis of C. albicans infections. nih.govacs.orgnih.gov The mechanism of its antifungal action appears to be unique, targeting metal ion homeostasis. nih.govacs.orgnih.gov

Interference with Virulence Factors (e.g., Hyphae and Biofilm Formation)

The pathogenicity of certain fungi, such as Candida albicans, is closely linked to its ability to transition from a yeast-like form to a filamentous hyphal form and to create biofilms. These virulence factors contribute to the severity of infections and can increase resistance to antifungal treatments. nih.govplos.org Research has identified a specific derivative of this compound, referred to as compound 4b, which demonstrates potent anti-virulence activity. nih.govacs.orgnih.gov

At subinhibitory concentrations, this dibromoquinoline compound was found to interfere with the expression of key virulence factors in C. albicans. nih.govnih.gov Specifically, it inhibits the morphological transition from yeast to hyphae, a critical step for tissue invasion by the fungus. nih.gov Furthermore, the compound negatively impacts the formation of biofilms, which are complex microbial communities known for their recalcitrance to most antifungal drugs. nih.govresearchgate.net The mechanism for this interference may be linked to the disruption of the function of proteins like Ecm33 and Rim101, which are crucial for both hyphal growth and biofilm development in C. albicans. nih.gov

Table 1: Effect of this compound Derivative (Compound 4b) on C. albicans Virulence Factors

| Virulence Factor | Observation | Reference |

| Hyphae Formation | Inhibition of yeast-to-hyphae transition at subinhibitory concentrations. | nih.govnih.gov |

| Biofilm Formation | Negative impact on biofilm production. | nih.govresearchgate.net |

| Mechanism Insight | May interfere with Ecm33 and Rim101 gene function. | nih.gov |

Targeting Metal Ion Homeostasis

A novel mechanism of action for this compound derivatives in exerting their antifungal effects involves the disruption of metal ion homeostasis. nih.govacs.orgnih.gov Metal ions like copper and iron are essential for various cellular processes in pathogens. The ability of a compound to interfere with the delicate balance of these ions represents a promising and previously unexploited therapeutic strategy. acs.orgeurekaselect.com

Studies using yeast deletion strains have provided strong evidence for this mechanism. nih.govnih.gov Strains with deletions in genes related to metal ion homeostasis, namely cox17Δ, ssa1Δ, and aft2Δ, showed high sensitivity to the dibromoquinoline compound 4b. acs.orgnih.gov Further validating this, the addition of copper or iron ions to the growth media was able to reverse this sensitivity, corroborating that the compound's target is indeed metal ion homeostasis. acs.orgnih.govresearchgate.net This approach of targeting microbial ion homeostasis with metal-chelating agents is a significant area of research.

Enzyme Inhibition Studies beyond Anticancer Activity

The quinoline scaffold is a common feature in molecules designed as enzyme inhibitors. Derivatives of quinoline have been investigated for their ability to inhibit a range of enzymes, thereby blocking their catalytic activity. iucr.org For instance, certain substituted quinolines have shown inhibitory activity against enzymes such as human carbonic anhydrase isoenzymes (hCA I and II), cholinergic enzymes (AChE and BChE), and α‐glycosidase. nih.gov Other quinoline derivatives have been studied as inhibitors of CYP enzymes.

While much of the research into the enzyme inhibition of bromoquinolines has focused on anticancer applications, such as the inhibition of topoisomerase I, the broader potential of the this compound scaffold remains an area of interest for other therapeutic targets. nih.govresearchgate.net The versatility of the quinoline ring system suggests that its derivatives could be tailored to inhibit various enzymes involved in a multitude of disease processes.

Drug Discovery and Development Perspectives

Quinoline and its derivatives are widely regarded as "privileged scaffolds" in medicinal chemistry due to their presence in numerous pharmacologically active compounds and their versatile chemical nature. researchgate.netresearchgate.net this compound, in particular, serves as a valuable building block in the synthesis of novel therapeutic agents.

The two bromine atoms on the quinoline ring are strategically positioned to act as reactive sites for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the straightforward introduction of diverse chemical groups, enabling the creation of large libraries of substituted quinoline derivatives for biological screening.

The potent antifungal and anti-virulence activities of this compound derivatives, combined with their unique mechanism of targeting metal ion homeostasis, make them promising candidates for further investigation in the development of new anti-infective drugs. acs.orgnih.govfrontiersin.org The scaffold's proven potential warrants continued exploration and optimization to develop new therapeutic compounds for a range of diseases. ontosight.ai

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 2,6-dibromoquinoline and its derivatives, while established, presents opportunities for significant improvement in efficiency, regioselectivity, and environmental impact. Current methods often involve the direct bromination of quinoline (B57606) derivatives or multi-step sequences starting from precursors like 4-bromoaniline (B143363). A notable advancement involves the bromination of 1,2,3,4-tetrahydroquinoline (B108954) followed by an aromatization step, which offers better regiocontrol and yields. researchgate.net

Future research should prioritize the development of synthetic strategies that are more atom-economical and scalable. A primary focus will be on catalytic systems that can achieve high regioselectivity in the direct bromination of the quinoline core, minimizing the formation of isomeric byproducts. Furthermore, the exploration of continuous flow processes could offer substantial advantages over traditional batch reactions, providing better control over reaction parameters, reducing reaction times, and improving safety and scalability. worktribe.com The development of greener synthetic methods, perhaps utilizing novel catalysts or solvent systems like glycerol, also represents a vital area for future investigation. researchgate.net

| Synthetic Strategy | Starting Material | Key Reagents | Reported Advantages/Challenges | Future Direction |

| Bromination/Aromatization | 1,2,3,4-Tetrahydroquinoline | Brominating agents (e.g., NBS), DDQ | Good regioselectivity and yield (up to 85%). researchgate.net | Optimization using greener oxidizing agents; adaptation to flow chemistry. |

| Substitution from Precursor | 4-Bromoaniline | Bromine, Lewis acids | Multi-step; control of conditions is critical to avoid over-bromination. | Development of one-pot procedures to improve efficiency. |

| Reaction of Quinolinone | 6-Bromo-1-methyl-1H-quinolin-2-one | Phosphorus pentabromide | Specific precursor required. | Broadening the substrate scope for variously substituted quinolinones. |

Exploration of New Reactivity Patterns and Catalytic Applications

The two bromine atoms on the this compound scaffold are prime handles for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. Suzuki-Miyaura and Buchwald-Hartwig amination reactions have been employed to introduce aryl and amino groups, respectively, creating derivatives with applications in drug discovery. However, the steric hindrance at the 2-position can reduce reactivity and selectivity compared to other isomers like 6,8-dibromoquinoline (B11842131), often necessitating carefully optimized reaction conditions. nih.gov

A significant future research direction lies in the design and screening of novel catalyst systems specifically tailored to overcome the steric challenges of the 2-position. This could involve ligands that are more effective for bulky substrates or catalysts that operate under milder conditions. Beyond established cross-coupling reactions, there is vast potential in exploring new reactivity patterns. This includes investigating metal-halogen exchange reactions for introducing a wider range of functional groups and exploring activation strategies, such as nitration of the quinoline ring, to facilitate subsequent nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.org The development of one-pot, regioselective double-coupling reactions remains a challenging but highly rewarding goal for creating complex, highly substituted quinolines. nih.gov

| Reaction Type | Position(s) | Typical Catalyst/Reagents | Notes on Reactivity & Future Work |

| Suzuki-Miyaura Coupling | C2, C6 | Pd(PPh₃)₄, K₂CO₃ | Steric hindrance at C2 can lower efficiency. Future work should focus on developing more active and selective palladium catalysts. |

| Buchwald-Hartwig Amination | C2, C6 | Pd₂(dba)₃, Xantphos | Enables synthesis of aminated derivatives for medicinal chemistry. Exploration of a broader range of amine coupling partners is needed. |

| Nucleophilic Aromatic Substitution (SNAr) | C2, C6 | Requires activation (e.g., 5-nitro group), amines/alkoxides | Activation via electron-withdrawing groups enhances reactivity. Future studies could explore other activating groups and nucleophiles. |

| Lithium-Bromine Exchange | C6, C8 (in related isomers) | n-BuLi, Electrophile | Demonstrated for other isomers to create diverse substitutions (e.g., silyl, formyl). tubitak.gov.tr Its application and selectivity for the 2,6-isomer needs to be systematically explored. |

Design of Advanced Materials with Tunable Properties

The quinoline core is an electron-deficient heterocyclic system, making its derivatives promising candidates for applications in materials science, particularly as organic semiconductors, in organic light-emitting diodes (OLEDs), and as components of conjugated polymers with unique optoelectronic properties. ijresm.comescholarship.org The bromine atoms in this compound provide convenient points for introducing electron-donating or other functional groups via cross-coupling, allowing for the systematic tuning of the molecule's electronic and photophysical properties.

Future research should focus on the rational design and synthesis of novel this compound derivatives to create advanced materials. By coupling the dibromo-scaffold with various π-conjugated systems (e.g., thiophenes, phenylenes), it is possible to create donor-π-acceptor molecules. researchgate.net A key objective will be to establish clear structure-property relationships, correlating the nature of the substituents at the 2- and 6-positions with the resulting absorption spectra, fluorescence quantum yields, and electrochemical behavior. researchgate.netmdpi.com This knowledge will enable the design of materials with tailored band gaps and emission colors for specific applications in electronics and photonics.

Deeper Mechanistic Understanding through Advanced Computational Techniques

While experimental work provides invaluable data, a deeper understanding of the reactivity and properties of this compound can be achieved through advanced computational techniques. Density Functional Theory (DFT) and other quantum chemical methods can be powerful tools for elucidating reaction mechanisms, predicting reactivity, and guiding the design of new molecules.

Future computational studies should be directed towards several key areas. First, modeling the transition states of cross-coupling reactions could explain the observed regioselectivity and help in the rational design of more efficient catalysts. sci-hub.se Second, calculations of bond dissociation energies and local atomic reactivity indices can provide a theoretical basis for understanding the molecule's reactivity patterns in different chemical environments. mdpi.comresearchgate.net Finally, time-dependent DFT (TD-DFT) calculations can be used to predict the photophysical properties (absorption and emission spectra) of new derivatives, accelerating the discovery of novel materials for optoelectronic applications. researchgate.net Integrating these computational insights with experimental results will create a powerful feedback loop for discovery and optimization.

Comprehensive Preclinical and Clinical Investigations for Therapeutic Applications

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs. Derivatives of this compound have shown significant promise in early-stage research, particularly as antifungal and anticancer agents. Notably, a specific dibromoquinoline derivative, referred to as compound 4b in several studies, has demonstrated potent, broad-spectrum antifungal activity at concentrations as low as 0.5 µg/mL against clinically relevant species like Candida albicans, Cryptococcus, and Aspergillus. nih.govnih.govacs.org The proposed mechanism involves the disruption of fungal metal ion homeostasis, a novel target for antifungal therapy. nih.govacs.org Furthermore, other derivatives have shown significant antiproliferative activity against cancer cell lines, such as HT-29 colon cancer cells. researchgate.netresearchgate.net

The clear future direction is to advance these promising initial findings through comprehensive preclinical development. For antifungal applications, this involves validating the efficacy of lead compounds in mammalian models of fungal infection and further elucidating the precise molecular mechanism of action. nih.gov For anticancer applications, promising compounds need to be evaluated in a broader range of cancer cell lines and in vivo xenograft models to establish their potency and selectivity. nih.govuni-halle.de Structure-activity relationship (SAR) studies, guided by both synthesis and computational modeling, will be crucial for optimizing the therapeutic index of these lead compounds, paving the way for potential clinical investigations.

| Compound Class | Biological Activity | Key Findings | Future Research Focus |